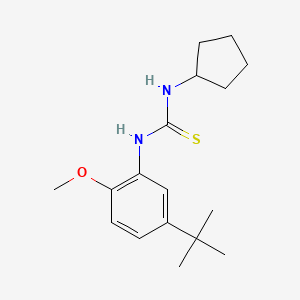
N-(3,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea, commonly known as 4-F-phenylthiourea, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioureas, which are organic compounds containing a carbonyl group bonded to a sulfur atom.
Aplicaciones Científicas De Investigación
4-F-phenylthiourea has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes and obesity.
In addition to its medicinal applications, 4-F-phenylthiourea has been used in the field of materials science. It has been shown to have potential as a dopant for organic semiconductors, which can be used in the development of electronic devices such as solar cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4-F-phenylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-F-phenylthiourea has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to reduce glucose levels in diabetic animals, indicating its potential as a therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-F-phenylthiourea in lab experiments is its high purity and stability. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various applications. However, one of the limitations of using 4-F-phenylthiourea is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and therefore, caution must be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-F-phenylthiourea. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and obesity. Another direction is the development of new synthetic methods for the preparation of 4-F-phenylthiourea and its derivatives. Additionally, the investigation of the mechanism of action of this compound can provide insights into its potential applications in various fields. Finally, the investigation of the toxicity of 4-F-phenylthiourea and its derivatives can lead to the development of safer and more effective compounds for various applications.
Métodos De Síntesis
The synthesis of 4-F-phenylthiourea involves the reaction between 3,5-dimethoxyaniline and 4-fluorobenzyl isothiocyanate in the presence of a base. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the final product. This method has been optimized to obtain high yields of 4-F-phenylthiourea with high purity.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-20-14-7-13(8-15(9-14)21-2)19-16(22)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNNTHJEJHQHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)




